N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Description
Historical Context and Evolution of Pyrazole (B372694) Chemistry in Scientific Inquiry
The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. A foundational moment in the history of these heterocycles was the first synthesis of pyrazole itself by Hans von Pechmann in 1898, achieved through the reaction of acetylene (B1199291) and diazomethane. Another key early synthesis was the Knorr pyrazole synthesis, also developed by Ludwig Knorr, which involves the condensation of β-diketones with hydrazines and remains a fundamental method for creating substituted pyrazoles. bham.ac.uk
Initially, the interest in pyrazoles was primarily academic, focusing on understanding their structure, reactivity, and aromatic character. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and three carbon atoms. This arrangement allows for different tautomeric forms and provides a scaffold that is resistant to oxidation and reduction, yet amenable to functionalization. smolecule.com
The 20th century saw a significant expansion in the applications of pyrazole derivatives, particularly in the fields of medicine and agriculture. The discovery of the biological activities of various pyrazole-containing compounds spurred further research into this class of molecules. For instance, the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. This discovery underscored the presence of this heterocyclic system in nature and hinted at its potential biological roles.
The Significance of Pyrazole Carboxamide Scaffolds in Modern Chemical Biology Research
The pyrazole carboxamide moiety is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The pyrazole ring itself is a versatile component, and when combined with a carboxamide group, it creates a structure with a specific arrangement of hydrogen bond donors and acceptors, as well as lipophilic and hydrophilic regions. This combination allows for fine-tuning of the molecule's properties to achieve desired biological effects.
The significance of the pyrazole carboxamide scaffold is evident in the wide range of biological activities exhibited by compounds containing this core structure. These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. google.com The structural rigidity and synthetic accessibility of the pyrazole ring allow chemists to systematically modify the substituents on the ring and the carboxamide nitrogen to explore the structure-activity relationships (SAR) for a given biological target.
Research has shown that pyrazole-3-carboxamides, in particular, are of significant interest. For example, various N-substituted pyrazole-3-carboxamides have been investigated as inhibitors of human 15-lipoxygenase-1, an enzyme implicated in inflammatory processes. Furthermore, the bioisosteric replacement of the pyrazole C3-carboxamide in the well-known cannabinoid receptor antagonist rimonabant (B1662492) has been a strategy to discover new compounds with potential therapeutic applications. The ability of the pyrazole carboxamide scaffold to interact with a diverse array of biological targets, including enzymes and receptors, solidifies its importance in contemporary chemical biology research.
Overview of Current Research Trajectories and Scholarly Interest in N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Direct and extensive academic literature focusing solely on this compound is not abundant. However, its existence and synthesis as an intermediate in more complex molecules indicate its relevance in certain research and development pipelines. For instance, a recent patent application describes the synthesis of this compound as a step in the creation of cytotoxic imidazo[1,2-a]pyridine (B132010) compounds intended for therapeutic use. This suggests a role for this specific compound as a building block in the synthesis of potential anticancer agents.
Furthermore, a doctoral thesis from the University of Birmingham lists this compound as one of the compounds utilized in a fragment-based screening campaign targeting the oncogenic protein tyrosine phosphatase SHP2. bham.ac.uk Fragment-based drug discovery is a modern approach where small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Hits from these screens then serve as starting points for the development of more potent and selective inhibitors. The inclusion of this compound in such a screen highlights its utility in the early stages of drug discovery projects.
While detailed research findings on its specific biological activities are not widely published, the scholarly interest in this compound appears to be centered on its application as a synthetic intermediate and a fragment for screening in drug discovery programs. The research trajectories for this compound are therefore tied to the broader goals of the projects in which it is used, such as the development of novel oncology therapeutics.
Below is a table of basic information for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 136678-94-9 |
| Molecular Formula | C7H11N3O |
| SMILES | CNC(=O)c1cc(C)n(C)n1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,1,5-trimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)9-10(5)3/h4H,1-3H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHYIZCWGLXIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598242 | |
| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136678-94-9 | |
| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136678-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,1,5 Trimethyl 1h Pyrazole 3 Carboxamide and Its Advanced Derivatives
Foundational Synthetic Routes for 1H-Pyrazole-3-carboxamide Cores
The synthesis of the 1H-pyrazole-3-carboxamide scaffold, the fundamental structure of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, relies on well-established reactions that form the pyrazole (B372694) ring and subsequently introduce the carboxamide group.
Pyrazole Ring Construction from 1,3-Diketones and Hydrazines
A cornerstone of pyrazole synthesis is the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.comwikipedia.org This condensation reaction, often referred to as the Knorr pyrazole synthesis, is a versatile and widely used method for forming the pyrazole ring. youtube.com The process involves the reaction of a β-diketone with hydrazine, which first forms an imine with one carbonyl group and then an enamine with the other, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com
The reaction is generally high-yielding and produces stable aromatic compounds. youtube.com A variety of substituted pyrazoles can be prepared by this method, which tolerates a range of functional groups. organic-chemistry.org For instance, reacting acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole (B48361). wikipedia.org One-pot synthesis methods have been developed where 1,3-diketones are generated in situ from ketones and acid chlorides, and then reacted with hydrazine to form pyrazoles, offering an efficient route to previously inaccessible derivatives. organic-chemistry.orgmdpi.com The choice of solvent and base can be crucial, with lithium bases in toluene (B28343) often providing optimal yields. organic-chemistry.org
| 1,3-Diketone | Hydrazine Derivative | Resulting Pyrazole | Key Features |
|---|---|---|---|
| Acetylacetone | Hydrazine | 3,5-dimethylpyrazole | Classic Knorr synthesis example. wikipedia.org |
| In situ generated 1,3-diketones | Hydrazine | Various substituted pyrazoles | Rapid, general, one-pot synthesis. organic-chemistry.orgmdpi.com |
| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,5-substituted pyrazoles | Highly regioselective condensation. organic-chemistry.org |
Introduction of the Carboxamide Moiety via Amidation Reactions
Once the pyrazole-3-carboxylic acid core is established, the carboxamide group is typically introduced through amidation reactions. This involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts with an appropriate amine. niscpr.res.indergipark.org.tr
For example, pyrazole-3-carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding pyrazole-3-carbonyl chloride. dergipark.org.tr This activated intermediate is then reacted with an amine in the presence of a base to yield the desired carboxamide. niscpr.res.in Various amines can be used in this step to produce a diverse range of N-substituted pyrazole-3-carboxamides. nih.gov Coupling agents such as 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also commonly employed to facilitate the direct amidation of pyrazole-3-carboxylic acids with amines, avoiding the need to form the acid chloride. nih.govnih.govnih.gov
Strategies for Regioselective Synthesis of this compound
Achieving the specific substitution pattern of this compound, where methyl groups are located at the N1 and C5 positions and on the amide nitrogen, requires precise control over the reaction conditions and the use of specific synthetic strategies.
Controlled N-Alkylation and C-Methylation Approaches
The regioselective introduction of methyl groups onto the pyrazole ring is a critical challenge in the synthesis of this compound. N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers, as the two nitrogen atoms of the pyrazole ring can have similar reactivities. acs.org
To achieve selective N1-methylation, researchers have developed methods using sterically bulky methylating agents. acs.orgresearcher.lifenih.gov For instance, the use of α-halomethylsilanes as masked methylating reagents has shown high selectivity for the N1 position. acs.orgresearcher.lifenih.gov These bulky reagents preferentially react at the less sterically hindered nitrogen atom, leading to the desired N1-methylated product with high regioselectivity (often >99:1). acs.orgnih.gov Following alkylation, the silyl (B83357) group is readily removed. researcher.lifenih.gov Enzymatic approaches have also emerged, offering unprecedented regioselectivity for pyrazole alkylation. scispace.com
C-methylation at the 5-position can be achieved by starting with a precursor that already contains the methyl group, such as using a methylated 1,3-diketone in the initial pyrazole synthesis.
Optimization of Reaction Conditions for High Purity and Yield
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and catalyst.
For amidation reactions, the use of condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a suitable solvent such as N-methyl pyrrolidone (NMP) can be optimized. nih.gov Temperature control is also crucial; for instance, carrying out certain alkylation steps at low temperatures (e.g., 0 to 5 °C) can improve the yield. nih.gov The choice of base, such as potassium t-butoxide, can also significantly impact the outcome of the reaction. nih.gov In the context of pyrazole ring formation, using a sub-equivalent amount of acid to maintain a pH between 0 and 6.9 has been shown to be an effective method. google.com
| Reaction Step | Parameter | Optimized Condition/Reagent | Impact |
|---|---|---|---|
| N-Alkylation | Methylating Agent | Sterically bulky α-halomethylsilanes | High N1-regioselectivity. acs.orgresearcher.lifenih.gov |
| Amidation | Base | Potassium t-butoxide | Improved yield. nih.gov |
| Amidation | Solvent | N-methyl pyrrolidone (NMP) | Suitable reaction medium. nih.gov |
| Amidation | Temperature | 0 to 5 °C | Higher product yield. nih.gov |
| Pyrazole Formation | pH | 0 - 6.9 (with sub-equivalent acid) | Efficient cyclization. google.com |
Advanced Synthetic Approaches and Sustainable Practices in Pyrazole Synthesis
The field of pyrazole synthesis is continually evolving, with a growing emphasis on developing more efficient, environmentally friendly, and sustainable methods. nih.gov Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives. nih.gov
This includes the use of green solvents like water, the application of recyclable catalysts, and the development of multicomponent reactions (MCRs) that increase atom economy and reduce waste. nih.govnih.gov For example, nano-ZnO catalysts have been used for the efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazoles with high yields and short reaction times. mdpi.com Iron-catalyzed multicomponent synthesis strategies have also been developed, utilizing biomass-derived alcohols as the primary feedstock, which eliminates the need for pre-functionalized starting materials and noble metal catalysts. rsc.org Furthermore, the use of catalysts like Amberlyst-70 in aqueous media provides an eco-friendly and efficient route for the condensation of hydrazines with 1,3-diketones at room temperature. mdpi.com These advanced approaches not only offer improved efficiency but also align with the growing demand for sustainable chemical manufacturing.
One-Pot and Multicomponent Reaction Methodologies
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules from simple starting materials in a single step, offering significant advantages in terms of efficiency, atom economy, and reduced waste. nih.govbeilstein-journals.org These strategies are particularly valuable for constructing the pyrazole core and introducing functional groups, such as the carboxamide moiety found in this compound.
A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.com For instance, a one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed using a sequence of a sterically hindered Claisen condensation, a Knorr reaction, and hydrolysis. organic-chemistry.org This method avoids the isolation of unstable intermediates and utilizes readily available starting materials. organic-chemistry.org Similarly, pyrazoles can be synthesized from arenes and carboxylic acids in a one-pot process involving the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org
Multicomponent reactions often provide access to highly functionalized pyrazoles. A notable example is the synthesis of 1H-pyrazole-1-carbothioamide derivatives through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This method is catalyzed by HAp/ZnCl2 nano-flakes and proceeds with high yields and short reaction times. biointerfaceresearch.com Another versatile MCR involves the reaction of aldehydes, malononitrile, and phenylhydrazine (B124118) to yield pyrazole derivatives, a process that can be efficiently catalyzed by a dioxomolybdenum complex supported on magnetite nanoparticles. rsc.org
| Reaction Type | Starting Materials | Key Features | Reference |
| One-pot Claisen-Knorr-Hydrolysis | Aryl methyl ketones, dialkyl oxalates, arylhydrazines | Green, efficient, avoids unstable intermediates | organic-chemistry.org |
| One-pot from Arenes/Carboxylic Acids | Arenes, carboxylic acids, hydrazine | Rapid, successive formation of intermediates | rsc.org |
| Three-component Carbothioamide Synthesis | Hydrazine hydrate, arylidene malononitrile, isothiocyanates | Nanocatalyst, high yields, short reaction times | biointerfaceresearch.com |
| Three-component Pyrazole Synthesis | Aromatic aldehydes, malononitrile, phenylhydrazine | Recyclable magnetic catalyst, good yields | rsc.org |
| Pseudo-five-component Synthesis | Hydrazine hydrate/phenyl hydrazine, ethyl acetoacetate, aromatic aldehydes | Environmentally benign, water medium | researchgate.net |
Catalytic Synthesis Routes for Pyrazole Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrazole derivatives with high efficiency, selectivity, and functional group tolerance. mdpi.comrsc.org Various catalytic systems, including transition metals and nanocatalysts, have been successfully employed.
Transition-metal catalysts, such as palladium, copper, and silver, are widely used. For example, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Sonogashira reactions, are instrumental in the late-stage functionalization of pre-formed pyrazole rings. nih.gov Copper-catalyzed reactions have been utilized for the N-arylation of pyrazoles and for multicomponent syntheses. nih.govmdpi.com Silver-catalyzed reactions have shown high regioselectivity in the synthesis of trifluoromethylated pyrazoles. mdpi.com
Nanocatalysts offer advantages such as high surface area, reusability, and often milder reaction conditions. Zinc oxide (ZnO) nanocatalysts have been used for the synthesis of 1,3,5-substituted pyrazoles under microwave irradiation, demonstrating an environmentally friendly approach. pharmacophorejournal.com Similarly, a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles has proven to be an efficient and recyclable catalyst for the three-component synthesis of pyrazole derivatives. rsc.org
| Catalyst Type | Reaction | Advantages | Reference |
| Palladium | Suzuki-Miyaura, Sonogashira coupling | Late-stage functionalization | nih.gov |
| Copper | N-arylation, Multicomponent reactions | Versatile for C-N bond formation | nih.govmdpi.com |
| Silver | Cycloaddition | High regioselectivity for fluorinated pyrazoles | mdpi.com |
| Nano-ZnO | Condensation | Green chemistry, microwave-assisted | pharmacophorejournal.com |
| Dioxomolybdenum on Fe3O4 | Three-component synthesis | Recyclable, efficient | rsc.org |
| Ammonium Chloride | Knorr pyrazole synthesis | Green, inexpensive, non-toxic | jetir.org |
Design and Synthesis of Structural Analogs and Derivatives of this compound
Diversification Strategies at the Carboxamide N-substituent
The N-substituent of the carboxamide group in pyrazole-3-carboxamides is a key position for structural diversification to modulate biological activity. Various synthetic strategies are employed to introduce a wide range of substituents at this position.
A primary method for diversification is the reaction of a pyrazole-3-carboxylic acid or its activated derivative (e.g., acid chloride or ester) with a diverse library of amines. This approach allows for the introduction of various alkyl, aryl, and heterocyclic moieties at the N-substituent position. For instance, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized by coupling a pyrazole carboxylic acid with different amines, leading to compounds with potential DNA-binding properties. nih.gov
Furthermore, the synthesis of malonamide (B141969) derivatives containing a 1,3,5-trimethylpyrazole (B15565) moiety has been achieved by reacting an intermediate with 1,3,5-trimethyl-1H-pyrazol-4-amine. nih.gov This highlights the use of pyrazole amines as building blocks for creating more complex amide structures. The reactivity of the pyrazole ring and its substituents can influence the choice of coupling conditions.
Exploration of Substituent Effects on the Pyrazole Ring
The nature and position of substituents on the pyrazole ring significantly influence the chemical and physical properties of the molecule, including its reactivity and biological activity. nih.gov The electronic properties of substituents, whether electron-donating or electron-withdrawing, can affect the acidity and basicity of the pyrazole ring. nih.gov
For example, the presence of a trifluoromethyl group, a strong electron-withdrawing group, can increase the biological activity of pyrazole derivatives. mdpi.com The regioselectivity of pyrazole synthesis can also be controlled by the substituents on the starting materials. nih.gov For instance, in the reaction of β-aminoenones with hydrazines, bulkier β-substituents can decrease reactivity and regioselectivity. nih.gov
The introduction of different substituents can be achieved through various synthetic methods. Cross-coupling reactions are particularly useful for introducing aryl and other groups at specific positions on the pyrazole ring. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity and yield. mdpi.com
| Substituent Type | Effect on Pyrazole Ring | Synthetic Approach | Reference |
| Electron-withdrawing (e.g., -CF3) | Increased biological activity, affects regioselectivity | Silver-mediated cycloaddition | mdpi.commdpi.com |
| Bulky groups | Decreased reactivity and regioselectivity | Condensation reactions | nih.gov |
| Aryl groups | Modulation of electronic and steric properties | Palladium-catalyzed cross-coupling | nih.govorganic-chemistry.org |
| Electron-donating groups | Increased basicity of the pyrazole ring | Varies depending on desired structure | nih.gov |
Synthesis of Fused Pyrazole Systems with Pyrazole Carboxamide Motifs
Fused pyrazole systems, where the pyrazole ring is annulated with another heterocyclic ring, represent a significant class of compounds with diverse biological activities. chim.itmdpi.com The incorporation of a pyrazole carboxamide motif into these fused systems can lead to novel compounds with enhanced properties.
The synthesis of fused pyrazoles often starts from functionalized pyrazoles, such as 5-aminopyrazoles, which can undergo cyclocondensation reactions with various electrophiles. mdpi.com For example, 5-aminopyrazoles are key starting materials for the synthesis of pyrazolopyrimidines and pyrazolopyridines. chim.it
A strategy to create fused systems involves the intramolecular cyclization of a suitably substituted pyrazole derivative. For instance, the synthesis of tetrahydropyrazolo[3,4-c]pyridinones, which contain a fused pyrazole ring with an amide functionality, has been achieved through the cyclization of a pyrazole dicarboxylate derivative. acs.org This approach allows for the construction of complex, rigid scaffolds that can be further functionalized. The development of one-pot multicomponent reactions has also facilitated the synthesis of fused pyran-pyrazole derivatives. mdpi.comnih.gov
| Fused System | Starting Material | Synthetic Strategy | Reference |
| Pyrazolopyrimidines | 5-Aminopyrazoles | Cyclocondensation with 1,3-bielectrophiles | chim.it |
| Pyrazolopyridines | 5-Aminopyrazoles | Cyclocondensation | chim.it |
| Tetrahydropyrazolo[3,4-c]pyridinones | Pyrazole dicarboxylate derivative | Intramolecular cyclization | acs.org |
| Pyrano[2,3-c]pyrazoles | Aldehydes, hydrazine, β-ketoesters, malononitrile | One-pot multicomponent reaction | mdpi.comnih.gov |
Structure Activity Relationship Sar Investigations of N,1,5 Trimethyl 1h Pyrazole 3 Carboxamide Analogs
Methodologies for the Design and Synthesis of Pyrazole (B372694) Carboxamide Libraries for SAR Studies
The generation of pyrazole carboxamide libraries for SAR studies employs a range of synthetic strategies, from solid-phase techniques to multi-step solution-phase synthesis. These methods are designed to efficiently produce a diverse set of analogs for biological screening.
Common synthetic routes often begin with the construction of the pyrazole core. One established method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov For instance, reacting α,β-ethylenic ketones with hydrazines can yield pyrazoline intermediates, which are then oxidized to form the aromatic pyrazole ring. nih.gov Another approach involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with reagents like thiosemicarbazide (B42300) followed by cyclization. tandfonline.com
Solid-phase synthesis has also been utilized to create pyrazole libraries. nih.gov This technique involves attaching a starting material, such as an o-hydroxyacetophenone, to a resin support. nih.gov The supported molecule then undergoes a series of reactions, including Claisen condensation and cyclization with hydrazine, to build the pyrazole scaffold, allowing for the introduction of diversity at various points. nih.gov
Once the pyrazole carboxylic acid core, such as 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, is formed, it is typically converted to an acid chloride using an agent like thionyl chloride. nih.gov This activated intermediate is then reacted with a variety of amines to generate the final pyrazole carboxamide library. nih.govciac.jl.cn For example, new 1,3,5-trimethylpyrazole-containing malonamide (B141969) derivatives have been synthesized in a four-step process starting from ethyl 3-chloro-3-oxopropanoate. nih.gov This route involves condensation with an aromatic amine, hydrolysis, another condensation with 1,3,5-trimethyl-1H-pyrazol-4-amine, and a final α-alkylation step to produce the target compounds. nih.gov
Quantitative and Qualitative Analysis of Substituent Effects on Preclinical Biological Activity
The biological activity of pyrazole carboxamides is highly sensitive to the nature and position of substituents on both the pyrazole ring and the amide moiety. SAR studies have revealed critical insights into optimizing these compounds for various therapeutic and agricultural applications.
For instance, in a series of pyrazole derivatives developed as selective orexin-2 receptor antagonists (2-SORA), the molecule was dissected into three parts for SAR optimization. nih.gov Modifications to the biaryl carboxamide portion (Part A) and the pyrazole moiety (Part B) significantly impacted potency and selectivity. nih.gov Similarly, research on pyrazole derivatives as cannabinoid CB1 receptor antagonists identified several structural requirements for potent activity: a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring. acs.orgelsevierpure.com The most potent compound in this series featured a p-iodophenyl group at the C5-position. acs.orgelsevierpure.com
The position of the carboxamide group on the pyrazole ring is also crucial. A study comparing pyrazole-5-carboxamides and pyrazole-4-carboxamides found that the former exhibited higher insecticidal activity, while the latter showed stronger fungicidal activity, indicating that the core scaffold plays a key role in biological selectivity. nih.gov In another example, new 1,3,5-trimethylpyrazole-containing malonamide derivatives showed that insecticidal and acaricidal activities varied significantly based on the type and pattern of substituents. nih.gov Specifically, compounds 8i and 8o achieved 100% mortality against Plutella xylostella, while compounds 8p and 8q demonstrated 100% anti-aphid activity against Aphis craccivora at specific concentrations. nih.gov
The data below summarizes SAR findings for a series of pyrazole derivatives targeting the orexin-2 receptor.
| Compound | Part A Modification | Part B Moiety | OX₂R IC₅₀ (nM) | OX₁R IC₅₀ (nM) | Selectivity (OX₁R/OX₂R) |
|---|---|---|---|---|---|
| 26 | N-pyrimidine | 4-aminopyrazole | 130 | >10000 | >77 |
| 28 | N-pyrimidine | 4-amino-imidazole | 750 | >10000 | >13 |
| 29 | Modified biaryl carboxamide | (omitted) | 30 | 250 | 8 |
Data sourced from a study on orexin-2 receptor antagonists. nih.gov
The Influence of N-Methylation and Ring Alkylation on Receptor Interactions and Efficacy
N-methylation and alkylation of the pyrazole ring are critical modifications that significantly influence receptor binding and biological efficacy. The size, position, and nature of these alkyl groups can dictate the compound's activity profile.
A key study investigating pyrazole sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors highlighted the importance of the substitution pattern on the pyrazole ring. nih.gov The 3,5-dialkyl substitution on the pyrazole was found to be essential for activity; analogs that were unsubstituted or had only a single methyl group were inactive. nih.gov
Furthermore, the study revealed that the complete absence of a hydrogen bond donor at the N1 position, as seen in the 1,3,5-trimethyl analog, resulted in a total loss of inhibitory effect. nih.gov This suggests a crucial requirement for a hydrogen bond donor feature in that specific region for protein pocket interaction. nih.gov The regioisomeric 1,3-dimethyl analog also led to a complete loss of activity, reinforcing the precise structural and electronic requirements for binding. nih.gov
Conversely, increasing the lipophilicity at the 5-position by replacing a methyl with an n-propyl group led to a threefold increase in potency, indicating the presence of a lipophilic pocket that can accommodate a larger aliphatic chain. nih.gov However, this effect was specific, as further increasing lipophilicity with a 3,5-diethyl substitution did not yield a more potent inhibitor. nih.gov
The table below illustrates the impact of pyrazole ring substitution on NAAA inhibitory activity.
| Compound | Pyrazole Substitution | NAAA IC₅₀ (µM) |
|---|---|---|
| 1 | 3,5-dimethyl | 1.0 |
| 2 | 3-monomethyl | > 50 |
| 3 | Unsubstituted | > 50 |
| 4 | 1,3,5-trimethyl | > 50 |
| 6 | 1,3-dimethyl (regioisomer) | > 50 |
| 9 | 3-methyl-5-n-propyl | 0.33 |
| 15 | 3,5-diethyl | 1.1 |
Data sourced from a study on NAAA inhibitors. nih.gov
The synthesis of N-alkylated pyrazoles often presents a challenge in controlling regioselectivity, as alkylation can occur at either of the two nitrogen atoms. nih.gov Recent advances have described alternative conceptual approaches, such as 'strategic atom replacement', to synthesize N-alkyl pyrazoles from isothiazoles, circumventing typical selectivity issues. nih.gov
Conformational Analysis and its Correlation with SAR in Pyrazole Carboxamide Systems
Understanding the three-dimensional conformation of pyrazole carboxamide derivatives is essential for correlating their chemical structure with biological activity. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for this purpose.
3D-QSAR studies, using techniques like comparative molecular field analysis (CoMFA), have been successfully applied to explore the SAR of pyrazole carboxamide derivatives. rsc.org These models can predict the biological activity of novel compounds by analyzing their steric and electrostatic properties, providing a quantitative basis for the observed SAR. rsc.orgresearchgate.net For example, a 3D-QSAR study on antifungal pyrazole carboxamides revealed good predictive ability, which can guide the design of more potent agents. rsc.org
Molecular docking simulations provide insights into the specific binding interactions between the ligand and its target protein. Studies on pyrazole carboxamide thiazole (B1198619) derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors used docking to reveal that the active compounds interact with key amino acid residues like TRP, SER, TYR, and ARG through hydrogen bonding and σ-π interactions. nih.gov This binding mode was similar to that of the known fungicide boscalid, confirming the mechanism of action. nih.gov Similarly, docking studies of pyrazolo[3,4-b]pyridine derivatives in the active site of the c-Met kinase showed that the compounds fit well within the binding pocket, forming hydrophobic interactions and hydrogen bonds with essential amino acids. nih.gov These computational analyses are critical for rational drug design, allowing for the optimization of ligand-receptor interactions.
Comparative SAR Studies Across Diverse Pyrazole Derivatives
Comparing the SAR of different pyrazole-based scaffolds provides valuable information on the role of the core heterocycle in determining biological activity and selectivity.
A direct comparison between pyrazole-5-carboxamide and pyrazole-4-carboxamide isomers revealed a significant divergence in biological function, with the former showing superior insecticidal properties and the latter demonstrating better fungicidal activity. nih.gov This highlights how the relative orientation of the substituents on the pyrazole ring can drastically alter the interaction with different biological targets.
In the development of LIMK1/2 inhibitors, a comparison between 1-benzylpyrazolo-5-carboxamide and its regioisomer, 1-benzylpyrazolo-3-carboxamide, showed a clear preference for the 5-carboxamide isomer. acs.org The 3-carboxamide analog displayed a potency drop of at least 100-fold, emphasizing the critical role of the carboxamide position for inhibitory activity. acs.org
Replacing the pyrazole core with other heterocycles has also been explored. In a series of orexin (B13118510) receptor antagonists, replacing a 4-aminopyrazole moiety with a 4-amino-imidazole resulted in a significant reduction in potency, indicating that the pyrazole ring was the preferred scaffold for this particular target. nih.gov Likewise, in the search for NAAA inhibitors, substituting the 3,5-dimethylpyrazole (B48361) group with a 1,2-isoxazolyl moiety led to a complete loss of activity, further underscoring the specific requirements of the pyrazole core for effective binding. nih.gov These comparative studies are essential for defining the optimal heterocyclic core for a given biological target.
Preclinical Biological and Pharmacological Research of N,1,5 Trimethyl 1h Pyrazole 3 Carboxamide
In Vitro Pharmacological Profiling of N,1,5-trimethyl-1H-pyrazole-3-carboxamide and its Derivatives
The in vitro evaluation of this compound and its structural analogs has revealed significant interactions with various biological targets, leading to a range of pharmacological effects. These studies are crucial for understanding the therapeutic and practical potential of this class of compounds.
Pyrazole (B372694) carboxamide derivatives have been extensively studied as potent inhibitors of various enzymes, particularly kinases and NAAA.
Kinase Inhibition: The pyrazole scaffold is a key feature in many kinase inhibitors. mdpi.com A series of 1-H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). One such compound, FN-1501 , demonstrated nanomolar inhibitory activity against FLT3, CDK2, CDK4, and CDK6. nih.gov This inhibition correlates with the suppression of key signaling pathways involved in cell proliferation and survival. nih.gov Other pyrazole-based compounds have been identified as inhibitors of Akt1 kinase, Bcr-Abl kinase, and MEK1, highlighting the versatility of this scaffold in targeting different kinase families. nih.gov Furthermore, pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. smolecule.com
| Compound | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |
|---|---|---|---|
| FN-1501 | FLT3 | IC50: Nanomolar range | nih.gov |
| FN-1501 | CDK2 | IC50: Nanomolar range | nih.gov |
| FN-1501 | CDK4 | IC50: Nanomolar range | nih.gov |
| FN-1501 | CDK6 | IC50: Nanomolar range | nih.gov |
| Compound 6a (pyrazole-carboxamide sulfonamide) | hCA I | Ki: 0.063 µM | smolecule.com |
| Compound 6b (pyrazole-carboxamide sulfonamide) | hCA II | Ki: 0.007 µM | smolecule.com |
NAAA Inhibition: Research into pyrazole sulfonamides has led to the discovery of novel, non-covalent inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). In these studies, the substitution pattern on the pyrazole ring was found to be critical for activity. A study showed that a 1,3,5-trimethyl-pyrazole derivative was inactive, suggesting that the absence of a hydrogen bond donor at the N1 position leads to a complete loss of inhibitory effect. nih.gov Conversely, modifying the 3 and 5 positions with alkyl groups of specific sizes could enhance potency, indicating the presence of a lipophilic pocket in the enzyme's active site. nih.gov
Derivatives of pyrazole carboxamide have been shown to interact with various receptors and macromolecules.
Apelin Receptor Agonism: A pyrazole-based small molecule was identified as an agonist of the apelin receptor. nih.gov Subsequent optimization, including structural modifications at the N1 position of the pyrazole core, led to potent small molecule agonists with EC50 values under 100 nM. nih.gov This work demonstrated that an aryl ring was not essential at the N1 position and that alkyl or cycloalkyl groups could enhance potency. nih.gov
DNA Binding: Certain novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to bind to DNA. epa.gov A specific derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) , exhibited a high DNA-binding affinity (K(pym-5)=1.06×10^5 M^-1). epa.gov Fluorescence studies with an ethidium (B1194527) bromide-calf thymus DNA complex showed that this compound could significantly alter the conformation of DNA, and it also demonstrated DNA cleavage activity on supercoiled plasmid DNA. epa.gov This suggests that DNA could be a direct molecular target for this class of compounds. epa.gov
Cellular assays have confirmed the broad biological potential of pyrazole carboxamide derivatives.
Antiproliferative Activity: The kinase-inhibiting properties of pyrazole carboxamides translate to antiproliferative effects in cancer cell lines. FN-1501 showed potent antiproliferative activity against the MV4-11 leukemia cell line with an IC50 of 0.008 µM. nih.gov Another study described a series of 1H-pyrazole-1-carboxamide derivatives with moderate antiproliferative activity against the A375 human melanoma cell line. tsijournals.com
Antimicrobial Activity: The pyrazole nucleus is a common feature in compounds with antimicrobial properties. nih.govresearchgate.net Studies have demonstrated that various 1,3,5-trisubstituted-1H-pyrazoles exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against species like Candida albicans. tsijournals.com The mechanism for this activity may involve the inhibition of key enzymes such as glucosamine-6-phosphate synthase. tsijournals.com
Acaricidal and Insecticidal Activity: In the field of agrochemicals, derivatives containing a 1,3,5-trimethylpyrazole (B15565) moiety have shown significant efficacy. nih.gov A series of novel 1,3,5-trimethylpyrazole-containing malonamide (B141969) derivatives, designed based on the acaricide pyflubumide, were synthesized and tested. nih.gov These compounds displayed good acaricidal activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and potent insecticidal activity against the diamondback moth (Plutella xylostella) and the cowpea aphid (Aphis craccivora). nih.gov
| Compound | Target Pest | Activity Metric | Concentration | Mortality (%) | Reference |
|---|---|---|---|---|---|
| Compound 8i | Plutella xylostella | LC50 | 100 µg/mL | 100.0% | nih.gov |
| Compound 8m | Tetranychus cinnabarinus | LC50 | 200 µg/mL | 70.0% | nih.gov |
| Compound 8o | Plutella xylostella | LC50 | 100 µg/mL | 100.0% | nih.gov |
| Compound 8p | Tetranychus cinnabarinus | LC50 | 200 µg/mL | 70.0% | nih.gov |
| Compound 8p | Aphis craccivora | LC50 | 50 µg/mL | 100.0% | nih.gov |
| Compound 8q | Aphis craccivora | LC50 | 50 µg/mL | 100.0% | nih.gov |
Molecular Target Identification and Elucidation of Mechanism of Action (MOA) Research
Understanding the specific molecular targets and mechanisms of action is key to optimizing the therapeutic potential of pyrazole carboxamides.
Research has identified several distinct molecular targets for pyrazole carboxamide derivatives. In oncology, these compounds primarily target protein kinases. For instance, FN-1501 targets FLT3 and CDKs, leading to the downstream suppression of pathways involving retinoblastoma protein (Rb), ERK, AKT, and STAT5, which ultimately induces apoptosis in cancer cells. nih.gov Other identified kinase targets for this class of compounds include Akt1, Bcr-Abl, and MEK1. nih.gov
Beyond kinases, other enzymes like carbonic anhydrase and NAAA are key targets. smolecule.comnih.gov The insecticidal and acaricidal activity of some derivatives is linked to the inhibition of mitochondrial complex II in the respiratory chain, similar to the lead compound pyflubumide. nih.gov Furthermore, studies have demonstrated that DNA can be a direct target for certain pyrazole carboxamides, which bind to the minor groove and induce conformational changes and cleavage. epa.gov For antimicrobial activity, glucosamine-6-phosphate synthase has been proposed as a potential target. tsijournals.com
Molecular docking and structural studies have provided insights into the specific interactions between pyrazole carboxamide derivatives and their biological targets.
For carbonic anhydrase inhibitors, molecular docking revealed that the sulfonamide group interacts with the essential Zn²⁺ ion in the active site of hCA I and hCA II. smolecule.com The pyrazole structure also forms interactions with apolar amino acid residues at the entrance of the active site, such as Phe131, Val135, and Pro202 in the hCA II receptor. smolecule.com
In the case of kinase inhibition, the pyrazole core often acts as a hinge-binding moiety, a privileged scaffold for interacting with the ATP-binding pocket of kinases. mdpi.com For MEK1 inhibitors, a 1,3-diphenyl-1H-pyrazole scaffold was shown to fit deeply into the ATP binding pocket, forming hydrophobic interactions and a cation-π interaction with a key lysine (B10760008) residue (Lys156). nih.gov
For NAAA inhibitors, the presence of a hydrogen bond donor on the pyrazole ring was found to be crucial for activity, highlighting the importance of specific hydrogen bonding interactions within the protein's binding pocket. nih.gov Studies on DNA-binding pyrazole derivatives have led to the development of a minor groove binding model to explain their interaction with the DNA molecule. epa.gov
In Vivo Preclinical Pharmacological Investigations of this compound Analogs
Application of Relevant Animal Models for Preclinical Efficacy Studies
The therapeutic efficacy of novel pyrazole carboxamide analogs is evaluated in a variety of established animal models that mimic human diseases. The choice of model is dictated by the intended therapeutic application of the compound series, which spans indications from pain and inflammation to cancer and infectious diseases.
For analogs developed as analgesics, rodent models of neuropathic and inflammatory pain are standard. For instance, the pain-relieving effects of pyrazole-1-carboxamide derivatives, acting as μ-opioid receptor agonists, have been confirmed in rodent models of neuropathic pain, including the spinal nerve ligation model and chemotherapy-induced peripheral neuropathy (e.g., from cisplatin). nih.govnih.gov Similarly, non-acidic pyrazole EP1 receptor antagonists have demonstrated efficacy in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats. nih.gov
In the field of oncology, the anticancer activity of pyrazole derivatives is often assessed using xenograft models. In these studies, human cancer cells are implanted into immunocompromised mice to form tumors. For example, a 3,4-diaryl pyrazole derivative showed significant tumor growth inhibition in an orthotopic murine mammary tumor model. nih.gov Likewise, the in vivo cytotoxicity of other analogs has been evaluated in mice bearing HT-29 human colon cancer xenografts. nih.gov
Furthermore, pyrazole carboxamides have been investigated for antiparasitic applications. Analogs of 1-methyl-1H-pyrazole-5-carboxamide were developed as inhibitors of the parasitic nematode Haemonchus contortus in sheep and were subsequently advanced to rodent models for further study. nih.gov In other research, 5-aminopyrazole-4-carboxamide based inhibitors have been proven effective in mouse models of both acute and chronic toxoplasmosis. nih.gov
Table 1: Examples of Animal Models Used in Efficacy Studies of Pyrazole Carboxamide Analogs
| Therapeutic Area | Animal Model | Species | Purpose of Study | Reference |
|---|---|---|---|---|
| Pain (Neuropathic) | Spinal Nerve Ligation, Cisplatin-Induced Neuropathy | Rodent | To assess dose-dependent analgesic efficacy. | nih.govnih.gov |
| Pain (Inflammatory) | Complete Freund's Adjuvant (CFA) Model | Rat | To evaluate anti-inflammatory and analgesic effects. | nih.gov |
| Oncology | Orthotopic Murine Mammary Tumor Model | Mouse | To determine in vivo tumor growth inhibition. | nih.gov |
| Oncology | HT-29 Xenograft Model | Mouse | To assess in vivo cytotoxicity against human colon cancer. | nih.gov |
| Infectious Disease (Parasitic) | Haemonchus contortus Infection | Sheep | To test efficacy against parasitic nematodes. | nih.gov |
| Infectious Disease (Parasitic) | Toxoplasma gondii Infection (acute and chronic) | Mouse | To evaluate efficacy of bumped kinase inhibitors. | nih.gov |
Research into Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME properties of pyrazole carboxamide analogs is critical for lead compound selection and optimization. These studies reveal how the body processes a compound, which directly impacts its efficacy and potential for toxicity.
Absorption: The oral bioavailability of pyrazole analogs can be highly variable and dependent on small structural modifications. nih.gov Studies on pyrazole-containing compounds have utilized dogs and monkeys to evaluate formulations designed to improve the oral absorption of poorly soluble agents. researchgate.netnih.gov For example, the oral absorption of the pyrazole CGS-20625 was compared in dogs and humans using different formulations, demonstrating that a PEG 400 solution significantly improved absorption compared to a powder form. nih.gov This highlights the importance of formulation in overcoming absorption challenges.
Distribution: A key aspect of distribution studies is determining whether a compound reaches its intended target tissue. For centrally acting agents, brain penetration is essential, whereas for peripherally restricted drugs, low brain penetration is desired to avoid central nervous system (CNS) side effects. Research on pyrazole antagonists of the CB1 receptor has focused on creating analogs with minimal brain penetration. nih.govnih.gov The brain-to-plasma concentration ratio is a key parameter measured in animal models, typically rats, to quantify CNS exposure. nih.govnih.gov A ratio of ≤0.04 is often considered indicative of negligible brain penetration. nih.gov
Metabolism: The metabolic fate of pyrazole carboxamides is investigated to identify potential drug-drug interactions and to ensure the compound is not too rapidly cleared from the body. In vitro studies using rat and human liver microsomes or hepatocytes are common first steps to understand metabolic pathways. nih.govnih.gov For instance, pyrazolone (B3327878) derivatives have been shown to interact with cytochrome P-450 enzymes in the rat liver. nih.gov The development of in vivo rat models to predict pharmacokinetic interactions with known CYP3A4 inhibitors, like ketoconazole, allows for the early identification of compounds that may have complex metabolic profiles. nih.gov The stability of a pyrazole-4-carboxamide analog in in vitro metabolism assays was a key finding that supported its advancement to further in vivo studies.
Excretion: While detailed excretion studies are less frequently published in early-stage research, they are a component of comprehensive ADME profiling, often using radiolabeled compounds to trace the elimination pathways (e.g., urine, feces) in animal models.
Investigations into Preclinical Pharmacokinetic Profiles in Animal Models
Pharmacokinetic (PK) studies quantify the concentration of a drug and its metabolites in the body over time. These studies are essential for linking dose to exposure and, ultimately, to therapeutic effect. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) are determined in animal models like rats and dogs.
For example, a comparative PK study of two pyrazole analogs (an orexin-2 receptor antagonist series) in rats revealed significant differences based on minor structural changes. nih.gov The data demonstrated how modifying the core structure impacted clearance and resulted in a dramatic difference in oral bioavailability.
Table 2: Comparative Pharmacokinetic Profile of Pyrazole Analogs in Rats
| Compound | Route | CL (mL/min/kg) | t1/2 (h) | AUC (nM*h) | F (%) | Reference |
|---|---|---|---|---|---|---|
| Analog 26 | IV | 19 | 2.5 | - | 14 | nih.gov |
| Analog 26 | Oral | - | - | 1520 | ||
| Analog 29 | IV | > 208 | 0.8 | - | 1 | nih.gov |
| Analog 29 | Oral | - | - | 110 |
Similarly, snapshot PK testing in rats for a pyrazole CB1 antagonist (Compound 8c) provided crucial data on its oral absorption and brain distribution, confirming its suitability as a peripherally restricted agent. nih.govnih.gov
Table 3: In Vivo Snapshot Pharmacokinetic Data for Compound 8c in Rats
| Parameter | Value | Reference |
|---|---|---|
| Time Point | 4 hours post-oral dose | nih.gov |
| Plasma Concentration | 134 ± 10 ng/mL | nih.gov |
| Brain Concentration (un-perfused) | 20 ± 4 ng/g | nih.gov |
| Brain/Plasma Ratio | 0.15 | nih.gov |
These in vivo studies are iterative; poor PK or ADME properties, such as very low bioavailability or rapid metabolism, often lead medicinal chemists to synthesize new analogs with improved characteristics. nih.gov The dog is also frequently used as a second species, particularly for bioavailability studies, as its gastrointestinal physiology can sometimes be more predictive of human outcomes than that of rodents. nih.gov
Advanced Analytical and Characterization Techniques in the Study of N,1,5 Trimethyl 1h Pyrazole 3 Carboxamide
Spectroscopic Methodologies for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, FT-IR, Mass Spectrometry)
Spectroscopic techniques are fundamental to the structural elucidation of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR and ¹³C-NMR spectroscopy are powerful, non-destructive techniques used to map the carbon-hydrogen framework of a molecule. researchgate.net For this compound, ¹H-NMR spectroscopy would reveal distinct signals corresponding to the different types of protons in the molecule. The methyl groups attached to the pyrazole (B372694) ring nitrogen (N1), the ring carbon (C5), and the amide nitrogen would each produce a singlet at a characteristic chemical shift. The lone proton on the pyrazole ring (C4) would also appear as a singlet.
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound, including those in the pyrazole ring, the methyl groups, and the carbonyl carbon of the amide, would generate a distinct signal. researchgate.net Analysis of related pyrazole carboxamide derivatives helps in assigning these chemical shifts. researchgate.net
Interactive Table 1: Predicted NMR Data for this compound
| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H-NMR | C4-H | 6.5 - 7.0 | Singlet |
| ¹H-NMR | N1-CH ₃ | 3.8 - 4.0 | Singlet |
| ¹H-NMR | C5-CH ₃ | 2.3 - 2.5 | Singlet |
| ¹H-NMR | N-CH ₃ (amide) | 2.8 - 3.0 | Singlet (may show coupling to N-H) |
| ¹³C-NMR | C =O (amide) | 160 - 165 | N/A |
| ¹³C-NMR | C 3 (pyrazole) | 145 - 150 | N/A |
| ¹³C-NMR | C 5 (pyrazole) | 138 - 142 | N/A |
| ¹³C-NMR | C 4 (pyrazole) | 105 - 110 | N/A |
| ¹³C-NMR | N1-C H₃ | 35 - 40 | N/A |
| ¹³C-NMR | C5-C H₃ | 12 - 15 | N/A |
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, a strong absorption band is expected for the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1650-1680 cm⁻¹. rsc.orgmdpi.com Other characteristic peaks would include C-H stretching vibrations from the methyl groups and the pyrazole ring, as well as C=N and C=C stretching vibrations characteristic of the pyrazole ring. ktu.eduresearchgate.net
Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic/Aliphatic C-H | Stretch | 2900 - 3100 |
| Amide C=O | Stretch | 1650 - 1680 |
| Pyrazole C=N, C=C | Stretch | 1400 - 1600 |
Mass Spectrometry (MS) Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. nih.gov For this compound (molecular formula C₇H₁₁N₃O), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight of 153.18 g/mol . chemscene.com The fragmentation pattern observed in the mass spectrum can also offer structural clues, helping to confirm the connectivity of the atoms. rsc.org
Chromatographic Techniques for Purity Assessment and Compound Isolation (e.g., HPLC, TLC)
Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for assessing the purity of a compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. By using a suitable column and solvent system, HPLC can detect and quantify impurities in a sample of this compound with high sensitivity. It is also used in preparative applications to isolate the pure compound from complex mixtures. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used primarily for qualitative analysis. rsc.org In the context of synthesizing this compound, TLC is an invaluable tool for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent, chemists can visualize the consumption of starting materials and the formation of the desired product. rsc.org
X-ray Crystallography for Precise Molecular Structure Determination of Pyrazole Carboxamide Derivatives
While spectroscopic methods provide evidence for a molecule's structure, single-crystal X-ray crystallography offers definitive proof of its three-dimensional arrangement in the solid state. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.
Studies on various pyrazole carboxamide derivatives have successfully employed X-ray crystallography to determine precise molecular geometries. nih.govcardiff.ac.uk These analyses provide a wealth of information, including:
Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between bonds, confirming the pyrazole ring structure and the conformation of the carboxamide side chain. cambridge.org
Molecular Conformation: Determination of the spatial orientation of different parts of the molecule, such as the planarity of the pyrazole ring and its orientation relative to the carboxamide group. cardiff.ac.uk
Crystal Packing and Intermolecular Interactions: Revelation of how molecules are arranged in the crystal lattice and the nature of the non-covalent interactions, such as hydrogen bonds and π-π stacking, that hold them together. cambridge.orgspast.org For pyrazole carboxamide derivatives, hydrogen bonding involving the amide group is a common and important feature. cardiff.ac.uk
Integration of Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (Preclinical)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.govsaspublishers.com In preclinical studies, identifying the metabolites of a compound like this compound is crucial for understanding its biotransformation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique for this purpose. rsisinternational.org
Separation: The liquid chromatography component separates the parent compound from its metabolites within a biological matrix (e.g., plasma, urine, or liver microsomes).
Detection and Identification: The separated components are then introduced into the mass spectrometer. The MS provides the molecular weight of each component. By comparing the mass of a metabolite to the parent compound, researchers can infer the type of metabolic transformation that has occurred (e.g., oxidation, hydrolysis, or conjugation). Tandem mass spectrometry (LC-MS/MS) can further fragment the metabolite ions to provide more detailed structural information, aiding in the precise identification of the metabolite's structure. nih.govrsisinternational.org
This integration allows for the rapid and sensitive analysis of complex biological samples, providing vital information on the metabolic fate of the compound without the need for isolating each metabolite individually. nih.gov
Patent Landscape and Academic Implications for N,1,5 Trimethyl 1h Pyrazole 3 Carboxamide
Analysis of Patent Literature for Novel Synthetic Routes and Chemical Space Exploration
The patent literature for pyrazole-3-carboxamide derivatives reveals a rich field of chemical innovation, primarily driven by the search for new therapeutic agents and agrochemicals. While patents specifically claiming N,1,5-trimethyl-1H-pyrazole-3-carboxamide are not prominently found in general searches, the methodologies for synthesizing analogous structures provide a clear roadmap for its potential production and the exploration of its chemical space.
A common strategy for the synthesis of pyrazole-3-carboxamides involves the initial construction of a pyrazole-3-carboxylic acid core, followed by amidation. google.com One patented approach to a related compound, 5-acetyl-1H-pyrazole-3-carboxylic acid, highlights a process starting from 2,3-butanedione, which undergoes a series of reactions to form the pyrazole (B372694) ring. google.com This method is noted for being suitable for industrial production, avoiding hazardous reagents, and resulting in high yields and purity. google.com
Another general and widely patented method for creating pyrazole-3-carboxamides involves the reaction of a pyrazole-3-carboxylic acid chloride with a desired amine. google.com This key step is typically carried out in an inert solvent with a base to yield the final carboxamide. The synthesis of the pyrazole-3-carboxylic acid itself can be achieved through various means, often starting from esters which are then hydrolyzed. google.com
The exploration of the chemical space around the pyrazole-3-carboxamide core is a major focus of patent activity. Patents frequently describe the synthesis of extensive libraries of derivatives by varying the substituents on the pyrazole ring and the amide nitrogen. This exploration aims to fine-tune the compound's properties for specific biological targets. For instance, patents for pyrazole derivatives with anti-inflammatory and analgesic activities showcase a wide array of substitutions on the pyrazole and phenyl rings.
While direct patent analysis for this compound is limited, the established synthetic routes for similar compounds suggest that its synthesis would be readily achievable. The novelty in the patent landscape often lies not in the core synthesis of the pyrazole-carboxamide moiety itself, but in the unique substitution patterns and the resulting biological activities.
Table 1: Representative Patented Synthetic Strategies for Pyrazole-3-Carboxamide Derivatives
| Starting Materials | Key Intermediates | Reaction Type | Target Compound Class | Patent Reference |
| 2,3-butanedione, Diethyl oxalate | 5-acetyl-1H-pyrazole-3-carboxylic acid | Cyclization, Hydrolysis | Pyrazole-3-carboxylic acids | CN111138289B google.com |
| Pyrazole-3-carboxylic acid, Thionyl chloride, Amine | Pyrazole-3-carbonyl chloride | Amidation | Pyrazole-3-carboxamides | US5462960A google.com |
| Acetoacetic ester, Triethyl orthoformate, Hydrazine (B178648) hydrate | Ethyl 1H-pyrazole-4-carboxylate | Cyclization, Saponification, Acidification | Pyrazole-4-carboxylic acids | CN103554026A, CN103524417A mdpi.com |
Extraction of Patent-Derived Information for Guiding Academic Research Directions
Patent literature serves as a valuable, albeit sometimes overlooked, resource for guiding academic research. The wealth of information contained within patents can reveal untapped research avenues, highlight industry trends, and provide detailed synthetic protocols.
For a compound like this compound, academic research could be spurred by several patent-derived insights:
Exploration of Biological Activity: Patents for structurally similar pyrazole-carboxamides often claim a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. google.comnih.gov This provides a strong rationale for academic researchers to synthesize this compound and screen it against a variety of biological targets. The specific substitution pattern of this compound may lead to novel or enhanced activities.
Development of Novel Synthetic Methodologies: While patents disclose methods that are effective and scalable, they may not always be the most elegant or efficient from a purely chemical perspective. This creates an opportunity for academic chemists to develop novel, more efficient, or greener synthetic routes to this compound and its derivatives.
Investigation of Structure-Activity Relationships (SAR): The extensive libraries of compounds presented in patents are a goldmine for SAR studies. Academics can analyze this data to build predictive models for the biological activity of pyrazole-carboxamides, including this compound. This can lead to the rational design of new, more potent, and selective compounds.
Probing Unclaimed Chemical Space: Patents often claim a broad chemical space but only provide specific examples for a limited number of compounds. The areas of the claimed space that are not exemplified represent a fertile ground for academic exploration, potentially leading to the discovery of compounds with unexpected properties.
By systematically mining patent databases, academic researchers can gain a competitive edge, ensuring their work is both novel and relevant to current scientific and industrial interests.
Navigating Intellectual Property Considerations in Pyrazole-Based Chemical Research
The field of pyrazole-based chemistry is heavily patented, making an understanding of intellectual property (IP) crucial for any researcher, academic or industrial. Navigating this landscape requires a strategic approach to avoid infringement and to protect novel discoveries.
A primary consideration is the "freedom to operate" (FTO). Before embarking on a research project involving the synthesis or application of this compound, a thorough FTO analysis is advisable. This involves searching patent databases to determine if the specific compound, its synthesis, or its intended use is covered by existing patents.
For academic researchers, the "research exemption" may allow for the use of patented compounds for non-commercial, purely academic research purposes. However, the scope of this exemption can vary by jurisdiction and becomes less clear if the research has potential commercial applications or is funded by industry.
Should a researcher develop a novel and non-obvious synthetic method for this compound, or discover a new and unexpected use for it, they may be able to secure their own patent. To be patentable, an invention must be novel, involve an inventive step (be non-obvious), and have industrial applicability.
Given the crowded nature of the pyrazole patent landscape, the inventiveness of a new discovery will be a key factor. A new synthetic route would need to offer significant advantages over existing methods, such as higher yield, lower cost, or improved safety. A new use would need to be for a previously undisclosed application.
Future Research Directions and Unresolved Challenges for N,1,5 Trimethyl 1h Pyrazole 3 Carboxamide
Development of Next-Generation Synthetic Methodologies
While classical methods for pyrazole (B372694) synthesis are robust, they often require harsh conditions or generate significant waste. Future research is focused on developing more efficient and environmentally friendly synthetic routes. ias.ac.in This includes "green" chemistry approaches such as microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and one-pot, multi-component reactions that increase efficiency by minimizing intermediate isolation steps. nih.gov The development of novel catalytic systems, including ligand-free and heterogeneous catalysts, is also a key area of investigation to create more sustainable synthetic pathways for pyrazole carboxamides. ias.ac.in
Identification and Validation of Novel Biological Targets for Pyrazole Carboxamide Scaffolds
The majority of research on the fungicidal activity of pyrazole carboxamides has focused on SDH inhibition. nih.govacs.orgresearchgate.net However, the scaffold's broad bioactivity suggests it interacts with numerous other biological targets. A significant future challenge is to move beyond SDH and identify these novel targets. This involves large-scale screening against diverse enzyme and receptor panels. For instance, recent studies have identified pyrazole derivatives that act as μ-opioid receptor agonists, carbonic anhydrase inhibitors, and potential anti-Alzheimer's agents, highlighting the scaffold's versatility. nih.govresearchgate.netnih.gov Validating these new targets will be crucial for developing next-generation pharmaceuticals and agrochemicals with novel modes of action, which is essential for overcoming resistance issues. nih.gov
Integration of Artificial Intelligence and Machine Learning for Accelerated Pyrazole Design and Optimization
Addressing Remaining Research Gaps in the Preclinical Understanding of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
A major hurdle for any new chemical entity is understanding its preclinical profile. For this compound and its novel analogues, significant research gaps remain. A critical area of focus is the elucidation of their metabolic pathways. Understanding how these compounds are metabolized in vitro is essential for predicting their in vivo behavior and identifying any potentially reactive metabolites. acs.org Furthermore, developing better in vitro models to predict in vivo toxicity is paramount. For example, some pyrazole carboxamides have shown unexpected mitochondrial toxicity not apparent in standard cytotoxicity assays, highlighting the need for more sophisticated preclinical evaluation methods. nih.gov Filling these gaps is essential for the safe and effective translation of promising pyrazole carboxamides from the laboratory to real-world applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,1,5-trimethyl-1H-pyrazole-3-carboxamide derivatives, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves coupling pyrazole-3-carboxylic acids with amines using coupling agents like HATU or EDCI in polar aprotic solvents (e.g., DMF). For example, derivatives are synthesized via condensation of ethyl pyrazole carboxylates with substituted amines under reflux, followed by hydrolysis and amide bond formation . Yields depend on substituent steric effects, solvent choice, and temperature. Lower yields (15–38%) are observed with bulky substituents due to hindered nucleophilic attack .
| Substituent | Reagent | Yield (%) | Reference |
|---|---|---|---|
| 4-Hydroxyphenyl | HATU/DMF | 38 | |
| 3-Fluoro-2-iodo | EDCI/DCM | 15 |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of pyrazole-3-carboxamides?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methyl groups at δ 2.12–2.18 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, the crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide reveals a planar pyrazole ring and intramolecular N–H···O hydrogen bonds .
- LCMS/HRMS : Validates molecular weight and purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when introducing electron-withdrawing/donating substituents on the pyrazole core?
- Methodological Answer : Discrepancies arise from substituent-induced shielding/deshielding effects. For example, electron-withdrawing groups (e.g., -CF₃) downfield-shift adjacent protons. To resolve ambiguities:
- Use 2D NMR (COSY, HSQC) to correlate proton and carbon signals .
- Compare experimental data with computational predictions (DFT calculations) .
- Cross-validate with X-ray structures to confirm regiochemistry .
Q. What strategies improve synthetic scalability of this compound from milligram to gram-scale?
- Methodological Answer :
- Solvent Optimization : Replace DMF with less viscous solvents (e.g., THF) to facilitate stirring .
- Catalyst Screening : Use immobilized coupling agents (e.g., polymer-bound EDCI) for easier purification .
- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce reaction times .
- Byproduct Analysis : Monitor chloroacetamide intermediates via LCMS to minimize side reactions .
Q. How do heterocyclic substituents (e.g., oxadiazole, triazole) influence bioactivity in pyrazole-3-carboxamide derivatives?
- Methodological Answer :
-
Oxadiazole substituents (e.g., 1,3,4-oxadiazol-2-yl) enhance metabolic stability and target binding via π-π stacking .
-
Triazole groups improve solubility and pharmacokinetics but may reduce potency due to steric hindrance .
-
Electron-deficient groups (e.g., -CF₃) increase electrophilicity, enhancing enzyme inhibition (e.g., kinase targets) .
Substituent Bioactivity Impact Reference 1,3,4-Oxadiazol-2-yl Improved metabolic stability 1,2,4-Triazol-3-yl Increased solubility, reduced IC₅₀ -CF₃ Enhanced enzyme inhibition
Q. What computational methods are effective for predicting the reactivity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Screens binding affinities to biological targets (e.g., cyclooxygenase-2) using AutoDock Vina .
- DFT calculations : Predicts regioselectivity in electrophilic substitutions (e.g., Fukui indices) .
- MD simulations : Evaluates stability of ligand-target complexes over time (e.g., GROMACS) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antipyretic efficacy of pyrazole-3-carboxamide derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
